molecular formula C11H16O3S B8731233 4-(4-Methylbenzene-1-sulfonyl)butan-2-ol CAS No. 105363-56-2

4-(4-Methylbenzene-1-sulfonyl)butan-2-ol

Cat. No. B8731233
M. Wt: 228.31 g/mol
InChI Key: HXWQINCGFDFKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylbenzene-1-sulfonyl)butan-2-ol is a useful research compound. Its molecular formula is C11H16O3S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methylbenzene-1-sulfonyl)butan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylbenzene-1-sulfonyl)butan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

105363-56-2

Product Name

4-(4-Methylbenzene-1-sulfonyl)butan-2-ol

Molecular Formula

C11H16O3S

Molecular Weight

228.31 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonylbutan-2-ol

InChI

InChI=1S/C11H16O3S/c1-9-3-5-11(6-4-9)15(13,14)8-7-10(2)12/h3-6,10,12H,7-8H2,1-2H3

InChI Key

HXWQINCGFDFKHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1,3-butandiol (1.0 g, 11.1 mmol), Et3 3N (1.6 mL, 11.5 mmol) in CH2Cl2 (10 mL) at 0° C. was added dropwise a solution of TsCl(2.12 g, 11.1 mmol) in CH2Cl3 (5 mL). The resulting mixture was stirred at 0° C. and warmed gradually to room temperature, then kept at room temperature for overnight. It was transferred into a separatory funnel and washed with H2O (3×20 mL). The organic layer was dried (MgSO4), filtered. The filtrate was concentrated in vacuo. The residue was purified on column chromatography (silical gel, 30% ethyl acetate/hexane), thereby affording a colorless oil (1.3 g, 48%). 1H NMR (CDCl3) d 1.07 (d, J=6.0 Hz, 3 H, CH3), 1.52-1.76 (m, 2 H, CH2), 2.33 (s, 3 H, CH3), 3.84 (br s, 1 H, OH), 4.08-4.20 (m, 2 H, CH2), 7.25 (d, J=8.4 Hz, 2 H, aromatic), 7.77 (d, J=8.1 Hz, 2 H, 5 aromatic). 13C NMR (CDCl3) d 21.60 (q, CH3), 23.58 (q, CH3), 37.86 (t, CH2), 64.10 (d, CH), 67.79 (t, CH2OTs), 127.85 (d, aromatic) 129.84 (d, aromatic), 144.78 (s, aromatic), 152.23 (s, aromatic).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
CH2Cl3
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
48%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.